molecular formula C22H20BrN3O B5553783 1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol CAS No. 864387-62-2

1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol

Cat. No.: B5553783
CAS No.: 864387-62-2
M. Wt: 422.3 g/mol
InChI Key: DXGPUJNXMBUWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol is a useful research compound. Its molecular formula is C22H20BrN3O and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.07897 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Intermediates

Research has explored the synthesis and applications of brominated and related heterocyclic compounds in creating diverse chemical entities. For instance, brominated trihalomethylenones have been used as precursors in the synthesis of pyrazoles and their derivatives through various cyclocondensation and substitution reactions, demonstrating the versatility of brominated compounds in synthetic organic chemistry (Martins et al., 2013). Such methodologies underscore the potential of 1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol as a building block in synthesizing novel compounds with significant applications.

Antimicrobial Applications

Compounds with similar structures have been evaluated for their antimicrobial properties. For example, N-phenylpyrazole derivatives have shown interesting antimicrobial properties, particularly against pathogenic yeast and molds, suggesting the potential of similar brominated compounds in developing new antimicrobial agents (Farag et al., 2008). This area of research highlights the importance of structural modifications in enhancing biological activity.

Material Science Applications

The synthesis of novel organic semiconductors based on pyrene derivatives substituted with various functional groups, including bromo-substituents, has been reported. These materials have been utilized in organic light-emitting diodes (OLEDs) demonstrating promising device performance (Salunke et al., 2016). The involvement of bromo-substituted compounds in the development of electroluminescent materials suggests potential applications of this compound in the field of electronic materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also pose health hazards if ingested, inhaled, or in contact with skin .

Future Directions

Future research on this compound could involve studying its properties in more detail, developing more efficient synthesis methods, or exploring its potential uses. For example, if it has interesting biological activity, it could be studied as a potential drug .

Mechanism of Action

Target of Action

The primary targets of the compound “1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol” are currently unknown. The compound is structurally related to the class of molecules known as 4,5-dihydropyrazolo[4,3-a]quinazolines , which have been studied for their potential biological activities.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 4,5-dihydropyrazolo[4,3-a]quinazolines , it may potentially affect similar biochemical pathways.

Properties

IUPAC Name

1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O/c23-12-16(27)14-25-20-9-5-4-8-17(20)18-10-11-21-19(22(18)25)13-24-26(21)15-6-2-1-3-7-15/h1-9,13,16,27H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGPUJNXMBUWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.